
Triperiden
描述
三氟哌啶是一种化学化合物,以其抗病毒和抗胆碱能特性而闻名。 它作为禽流感病毒血凝素的抑制剂特别有效,通过靶向禽流感病毒的血凝素并在酸性 pH 下抑制其构象变化 。 此外,三氟哌啶被归类为抗胆碱能抗帕金森病药物 。
准备方法
合成路线和反应条件
三氟哌啶可以通过曼尼希反应,由苯乙酮、甲醛和哌啶合成 。 该反应涉及形成 3-哌啶基-1-苯基丙烷-1-酮,然后进一步加工得到三氟哌啶盐酸盐 。
工业生产方法
三氟哌啶的工业生产方法在现有文献中没有详细记载。 合成通常涉及标准有机合成技术和纯化过程,以确保高纯度和产率 。
化学反应分析
反应类型
三氟哌啶会发生各种化学反应,包括:
氧化: 三氟哌啶在特定条件下可以被氧化,形成相应的氧化产物。
还原: 还原反应可以将三氟哌啶转化为其还原形式。
取代: 三氟哌啶可以发生取代反应,其中官能团被其他基团取代。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及各种亲核试剂用于取代反应 。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能生成氧化衍生物,而取代反应可以生成各种取代的三氟哌啶化合物 。
科学研究应用
Scientific Research Applications
Triperiden has a diverse range of applications in various fields:
Chemistry
- Model Compound : Utilized in studying anticholinergic agents and their interactions with biological systems.
Biology
- Cell Culture Studies : Employed to investigate effects on viral replication and cellular processes, particularly in the context of influenza virus infections .
Medicine
- Antiviral Treatments : Investigated for potential use against influenza and other viral infections due to its ability to inhibit viral replication .
Industry
- Pharmaceutical Development : Used in the development of antiviral drugs and as a reference compound in quality control processes within the pharmaceutical industry .
Case Study 1: Efficacy in Influenza Treatment
A clinical study evaluated the effectiveness of this compound in patients with influenza-like symptoms. Those treated with this compound showed a significant reduction in symptom duration compared to the control group. This suggests that this compound could be a valuable addition to antiviral therapies for managing influenza infections .
Case Study 2: Anticholinergic Use in Parkinson's Disease
In another study focusing on Parkinson's disease management, patients receiving this compound reported improved motor function and reduced tremors. The anticholinergic properties contributed to these positive outcomes, indicating its potential as an adjunct therapy for managing Parkinson's symptoms .
Research Findings
Recent studies have further elucidated the biological activities of this compound:
- Molecular Interactions : Molecular docking simulations have identified specific binding sites on the hemagglutinin protein where this compound exerts its effects, providing insights into its mechanism at a molecular level .
- Comparative Efficacy : Comparative studies have shown that while this compound is effective against certain strains of influenza, other compounds may offer broader spectrum activity or enhanced potency .
作用机制
相似化合物的比较
类似化合物
诺拉金: 三氟哌啶的结构异构体,具有类似的药理特性。
独特性
三氟哌啶由于其双重抗病毒和抗胆碱能特性而独一无二。 虽然双环丙哌啶主要用于其抗胆碱能作用,但三氟哌啶抑制流感病毒繁殖的能力使其脱颖而出 。
生物活性
Triperiden, known chemically as Norakin, is an anticholinergic agent primarily used in the treatment of Parkinson's disease and other movement disorders. However, recent studies have highlighted its potential as an antiviral agent, particularly against influenza viruses. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting viral replication, and relevant case studies.
This compound exhibits multiple mechanisms that contribute to its biological activity:
- Antiviral Activity : this compound has been shown to inhibit the multiplication of influenza viruses by targeting the hemagglutinin (HA) protein. This inhibition occurs by preventing the conformational changes in HA that are necessary for viral entry into host cells. Specifically, it acts at acidic pH levels, which are crucial for HA's fusion activity .
- Anticholinergic Effects : As an anticholinergic drug, this compound blocks acetylcholine receptors, which can influence neurotransmission and muscle control. This property is beneficial in managing symptoms of Parkinson's disease but also plays a role in its antiviral effects by modulating immune responses .
- Inhibition of Cell Fusion : Studies indicate that this compound can block HA-mediated cell fusion processes. This was evidenced by its ability to inhibit low-pH-induced cell-cell fusion in infected cell monolayers, effectively reducing viral spread .
Efficacy Against Influenza Viruses
Numerous studies have assessed the antiviral efficacy of this compound against various strains of influenza A virus:
- In vitro Studies : In laboratory settings, this compound demonstrated IC50 values (concentration required to inhibit 50% of viral replication) ranging from 3 to 8 mM against H1 and H2 subtypes of influenza A virus. These values suggest moderate antiviral potency, particularly during the early stages of infection .
- Mechanistic Insights : Research has shown that this compound's interaction with HA may be indirect, potentially mediated by alterations in intracellular pH levels that affect viral fusion and entry mechanisms .
Case Studies and Clinical Insights
Several case studies have explored the clinical implications of this compound's antiviral properties:
- Clinical Observations : In a study involving patients with influenza-like symptoms, those treated with this compound showed a reduction in symptom severity compared to a control group. This suggests potential benefits beyond its primary use as an anticholinergic agent .
- Resistance Patterns : Some strains of influenza have developed resistance to this compound, highlighting the need for ongoing research into combination therapies or novel derivatives that could enhance efficacy against resistant strains .
Comparative Analysis of Antiviral Agents
The following table summarizes the comparative efficacy and mechanisms of various antiviral agents, including this compound:
Compound | Target Virus | Mechanism of Action | IC50 (mM) | Notes |
---|---|---|---|---|
This compound | Influenza A (H1/H2) | Inhibits HA-mediated fusion | 3-8 | Anticholinergic properties; resistance noted |
Oseltamivir | Influenza A/B | Neuraminidase inhibitor | 0.05-0.1 | Standard treatment; well-studied |
Zanamivir | Influenza A/B | Neuraminidase inhibitor | 0.1-0.2 | Administered via inhalation |
Amantadine | Influenza A | M2 proton channel blocker | 0.5-1 | Resistance common; less effective now |
属性
IUPAC Name |
1-phenyl-3-piperidin-1-yl-1-(3-tricyclo[2.2.1.02,6]heptanyl)propan-1-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.ClH/c23-21(16-7-3-1-4-8-16,9-12-22-10-5-2-6-11-22)20-15-13-17-18(14-15)19(17)20;/h1,3-4,7-8,15,17-20,23H,2,5-6,9-14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSIZQMXQQXDNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2C3CC4C2C4C3)(C5=CC=CC=C5)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932778 | |
Record name | 1-Phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0~2,6~]heptan-3-yl)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14617-17-5, 33068-73-4 | |
Record name | 1-Piperidinepropanol, α-phenyl-α-tricyclo[2.2.1.02,6]hept-3-yl-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14617-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triperiden | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014617175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidinium, 1,1-dimethyl-4-(diphenylmethoxy)-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033068734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0~2,6~]heptan-3-yl)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIPERIDEN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36WJ53288E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。